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Introduction to Ethylene Biosynthesis Pathway

Ethylene is a crucial gaseous phytohormone that regulates numerous plant physiological processes

including seed germination, root development, fruit ripening, senescence, and stress responses. The

ethylene biosynthesis pathway follows a relatively simple two-step enzymatic conversion from methionine

through S-adenosyl-L-methionine (SAM) to the immediate precursor 1-aminocyclopropane-1-carboxylic

acid (ACC), which is then oxidized to ethylene. ACC also serves as a branching point in the pathway where

it can be conjugated to forms such as malonyl-ACC (MACC), glutamyl-ACC (GACC), and jasmonyl-

ACC (JA-ACC), which are now believed to function not only as inactive storage forms but potentially as

signaling molecules themselves.

Recent research has revealed that ACC possesses signaling capabilities independent of its role as an

ethylene precursor, regulating processes such as cell wall metabolism, guard cell differentiation, and

vegetative development in Arabidopsis. This discovery has added complexity to the ethylene biosynthesis

pathway and emphasized the need for accurate quantification of not only ethylene but also ACC and its

conjugates. The regulation of ethylene biosynthesis occurs at multiple levels, including transcriptional

control of ACS and ACO enzymes, post-translational modifications, and conjugation of ACC, making

comprehensive metabolite analysis essential for understanding this hormonal pathway.
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The analysis of ethylene biosynthesis metabolites presents unique challenges due to the gaseous nature of

ethylene, the low molecular weight and electroneutral character of ACC, and the very low

concentrations of these compounds in plant tissues. This document provides updated integrated

methodologies suitable for assembling a complete picture of ethylene biosynthesis, with protocols optimized

for efficiency, repeatability, and accuracy across various plant species.

Analytical Method Evolution and Comparison

The analysis of ethylene biosynthesis metabolites has evolved significantly from early chemical methods to

modern chromatographic techniques. Historical approaches relied primarily on indirect quantification of

ACC through its chemical conversion to ethylene using NaOCl/Hg₂⁺ systems, followed by gas

chromatographic detection. While these methods are accessible and cost-effective, they often suffered from

matrix-dependent efficiency and involved toxic reagents. For ethylene itself, detection has advanced from

basic gas chromatography to more sensitive techniques including photoacoustic laser spectrophotometry

(PALS) which offers detection at ppt levels.

Modern methodologies have shifted toward direct quantification using advanced instrumentation. Liquid

chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for ACC

analysis, providing superior sensitivity, specificity, and the ability to simultaneously quantify multiple ACC

conjugates. Recent developments have addressed previous challenges with matrix effects and sample

purification, with current methods capable of detecting ACC in as little as 10 mg of plant tissue. The table

below summarizes the evolution of key analytical methods for ethylene biosynthesis metabolites:

Table 1: Evolution of Analytical Methods for Ethylene Biosynthesis Metabolites

Analyte Historical Methods Modern Methods
Key Advantages of Modern
Approaches

ACC Chemical conversion to

ethylene with
NaOCl/Hg²⁺ [1]

UHPLC-ESI-MS/MS

with LLME purification
[2]

Direct quantification, no

derivatization, measures multiple
conjugates simultaneously, LOD: 2.5

pg
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Analyte Historical Methods Modern Methods
Key Advantages of Modern
Approaches

MACC Acidic hydrolysis

followed by ACC
measurement [1]

UPLC-MS/MS without

hydrolysis [3]

Specific quantification without

conversion, avoids artifacts from
hydrolysis

Ethylene GC-FID [1] GC-PALS, laser-based
photoacoustic detection

[1]

Higher sensitivity (ppt level), non-
destructive monitoring

SAM Radioactive labeling,

complex extraction

CE-UV [1], LC-MS/MS Compatible with other protocols,

more specific and sensitive

The development of reliable isotope-labeled internal standards such as [²H₄]ACC has significantly

improved quantification accuracy by correcting for matrix effects and extraction efficiency variations.

Recent methods incorporate liquid-liquid micro-extraction (LLME) with green solvents like ethyl acetate,

providing effective purification while reducing environmental impact. These advances have enabled

researchers to study the individual functions of ACC and its conjugates, opening new avenues in ethylene

research.

Updated Traditional Protocol for ACC and MACC
Analysis

Principle and Scope

This protocol describes an updated integrated methodology for the analysis of ACC and its conjugated

form MACC, based on the original methods of Lizada and Yang with significant modifications to improve

efficiency, repeatability, and accuracy. The method is based on the chemical conversion of ACC to

ethylene under alkaline hypochlorite conditions in the presence of Hg²⁺, with subsequent quantification of

the released ethylene by gas chromatography. The protocol has been optimized for smaller sample volumes

while maintaining reliability, and has been validated for apple and tomato fruit tissues, though it can be

adapted for other plant materials.
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The key improvements over original methods include the use of sulfosalicylic acid (SSA) extraction instead

of ethanol, which provides higher repeatability and eliminates the need for evaporation steps, and the

implementation of a spike recovery approach for each sample to correct for matrix-dependent conversion

efficiency. The protocol is particularly suitable for laboratories without access to advanced mass

spectrometry equipment, providing a cost-effective alternative for ACC and MACC quantification.

Materials and Reagents

Plant tissue samples: Fresh or flash-frozen material
Sulfosalicylic acid (5% m/v): Dissolve 5 g sulfosalicylic acid in 100 mL distilled water

Mercury chloride (10 mM): Dissolve 0.271 g HgCl₂ in 100 mL distilled water (Toxic! Follow safety
guidelines)

Sodium hypochlorite (5% v/v): Add 5 mL sodium hypochlorite to 95 mL distilled water
Sodium hydroxide (6 M): Dissolve 24 g NaOH in 100 mL distilled water

Hydrochloric acid (6 M): Dilute 60 mL of 37% HCl to 100 mL with distilled water
ACC standard stock solution (10 mM): Dissolve 2 mg ACC in 2 mL distilled water

NaOCl-NaOH mixture (2:1 v/v): Freshly prepared daily and kept on ice

Sample Extraction Procedure

Homogenization: Homogenize 1.0 g of fresh plant tissue in 3 mL of cold 5% sulfosalicylic acid using

a pre-chilled mortar and pestle or mechanical homogenizer.
Extraction: Transfer the homogenate to a centrifuge tube and incubate on ice for 30 minutes with

occasional vortexing.
Clarification: Centrifuge at 12,000 × g for 15 minutes at 4°C.

Collection: Transfer the supernatant to a new tube. The extract can be stored at -20°C for up to one
week or used immediately for ACC and MACC analysis.

ACC Quantification Protocol

Standard Curve Preparation: Prepare ACC standards in the range of 0-500 pmol using appropriate

dilutions from the stock solution.
Reaction Setup:

Pipette 100 µL of sample extract or standard into 20 mL glass GC vials
For each sample, prepare a spiked aliquot with addition of 50 µL of 50 µM ACC standard

Add 100 µL of 10 mM HgCl₂ to all vials

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 14 Tech Support

https://www.smolecule.com/products/s595908?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Add 200 µL of freshly prepared NaOCl-NaOH mixture to each vial and immediately seal with

gas-tight caps
Ethylene Liberation: Incubate the sealed vials at 4°C for 5 minutes with occasional shaking.

Ethylene Measurement: Quantify the ethylene released in each vial using gas chromatography with
the parameters described in Section 5.

Calculation:
Calculate the conversion efficiency for each sample using the spiked aliquot

Determine ACC concentration using the standard curve corrected for the sample-specific
conversion efficiency

Table 2: Troubleshooting Guide for ACC Analysis

Problem Possible Cause Solution

Low conversion
efficiency

Degraded NaOCl solution Prepare fresh NaOCl-NaOH mixture daily

High background
ethylene

Contaminated reagents or

vials

Use fresh reagents and properly cleaned

glassware

Poor reproducibility Inconsistent mixing during

reaction

Ensure consistent vortexing protocol

Matrix effects High pigment or phenolic

content

Dilute extract or increase purification steps

MACC Quantification Protocol

Acidic Hydrolysis: Aliquot 500 µL of extract and add 50 µL of 6 M HCl. Heat at 95°C for 30 minutes.
Neutralization: Cool the hydrolysate and neutralize with 50 µL of 6 M NaOH.

ACC Measurement: Quantify the total ACC content in the hydrolyzed sample using the ACC protocol
described above.

Calculation: Calculate MACC content as the difference between total ACC after hydrolysis and free
ACC before hydrolysis.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 14 Tech Support

https://www.smolecule.com/products/s595908?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Modern UPLC-MS/MS Protocol for Comprehensive
Metabolite Profiling

Principle and Advantages

This protocol describes a sensitive and specific method for simultaneous quantification of ACC and its

conjugates using ultra-high performance liquid chromatography coupled to tandem mass spectrometry

(UPLC-MS/MS). The method incorporates liquid-liquid micro-extraction (LLME) purification with ethyl

acetate as a green solvent, and uses stable isotope-labeled internal standards for precise quantification.

Developed in 2024-2025, this approach addresses previous limitations with derivatization and matrix effects,

providing a robust tool for studying the individual functions of ACC and its conjugates in plant biology.

Key advantages of this method include elimination of derivatization steps, direct quantification of ACC,

MACC, GACC, and JA-ACC in a single run, high sensitivity with detection limits of 2.5 pg for ACC, and

minimal sample requirement (10 mg fresh weight). The method has been biologically validated in

Arabidopsis mutants with altered ACC metabolism and in wild-type plants under various stress conditions,

confirming its relevance for physiological studies.

Materials and Equipment

UPLC system with binary pump and temperature-controlled autosampler

Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
Chromatography column: HILIC or reverse-phase C18 column (100 × 2.1 mm, 1.7-1.8 μm)

ACC standard (purity >97%) and [²H₄]ACC internal standard (purity >99.7%)
HPLC-grade acetonitrile, ethyl acetate, and acetic acid
Ultrapure water (resistivity ≥18.2 MΩ/cm)
Prechilled mortar and pestle for tissue homogenization

Refrigerated centrifuge capable of 15,000 × g
Vortex mixer and ultrasonic bath

Sample Preparation and Extraction
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Homogenization: Homogenize 10 mg of fresh plant tissue in liquid nitrogen using a prechilled mortar

and pestle.
Extraction: Transfer the powdered tissue to a 1.5 mL microcentrifuge tube and add 0.5 mL of

acetonitrile and 0.2 μg of [²H₄]ACC internal standard.
Shaking: Vortex the mixture for 1 hour at room temperature.

Clarification: Centrifuge at 15,000 × g for 10 minutes and transfer the supernatant to a new tube.
Re-extraction: Add 0.2 mL acetonitrile to the pellet, vortex, centrifuge again, and combine the

supernatants.
Concentration: Evaporate the combined supernatants to dryness under vacuum.

LLME Purification: Reconstitute the dried extract in 100 μL ultrapure water, add 100 μL ethyl
acetate, vortex for 1 minute, and centrifuge at 15,000 × g for 1 minute. Remove and discard the upper

ethyl acetate phase. Repeat this LLME step once.
Final Reconstitution: Evaporate the aqueous phase and reconstitute in 100 μL of 80% acetonitrile

for UPLC-MS/MS analysis.

UPLC-MS/MS Parameters

Table 3: Optimized MRM Transitions for Ethylene Biosynthesis Metabolites

Compound Q1 Mass (m/z) Q3 Mass (m/z) Collision Energy (V) Retention Time (min)

ACC 102.1 56.1 15 3.2

[²H₄]ACC 106.1 60.1 15 3.2

MACC 205.1 56.1 20 5.8

GACC 231.1 56.1 18 4.5

JA-ACC 332.2 56.1 22 7.1

Chromatographic Conditions:

Column: HILIC or C18 (100 × 2.1 mm, 1.7 μm)

Mobile Phase A: 0.1% acetic acid in water
Mobile Phase B: 0.1% acetic acid in acetonitrile

Gradient: 5-95% B over 8 minutes
Flow Rate: 0.3 mL/min
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Column Temperature: 35°C

Injection Volume: 5 μL

Mass Spectrometer Conditions:

Ionization Mode: Electrospray ionization (ESI) positive

Ion Source Temperature: 150°C
Desolvation Temperature: 350°C

Capillary Voltage: 3.0 kV
Cone Voltage: 30 V

Collision Gas: Argon at 0.15 mL/min

Method Validation and Quality Control

The method has been rigorously validated with the following performance characteristics:

Linearity: R² = 0.9998 over 0.5-1500 ng/mL range
Limit of Detection (LOD): 2.5 pg for ACC

Limit of Quantification (LOQ): 7.5 pg for ACC
Precision: 3.54% RSD for intra-day variation

Recovery: 95.82% for ACC
Matrix Effect: 92.6% indicating minimal suppression/enhancement

For quality control, include calibration standards, blank samples, and quality control samples at low,

medium, and high concentrations in each analytical batch. The internal standard should be added to all

samples, standards, and QCs to correct for variations in extraction efficiency and matrix effects.

Ethylene Measurement Techniques

Headspace Analysis of Intact Fruits

Ethylene production by intact fruits can be measured through headspace accumulation in airtight containers

followed by gas chromatographic analysis. This method is non-destructive and allows repeated

measurements on the same fruit over time, making it ideal for studying ripening progression.

Procedure:
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Place individual fruits in 1.7 L airtight jars equipped with sampling ports.

Flush with humidified air of desired composition for several hours until steady-state conditions are
reached.

Close inlet and outlet valves and measure initial headspace pressure (pᵢ).
Collect initial 10 mL headspace sample for GC analysis.

After a predetermined accumulation period (4-14 hours depending on ripening stage), measure final
pressure (p_f) and collect final headspace sample.

Analyze both samples by GC with flame ionization detection.

Calculation: The ethylene production rate (Eth_pr) in mol·kg⁻¹·h⁻¹ is calculated as:

Where Eth_c is ethylene concentration (ppm), V_free is free headspace volume (m³), T is temperature (K), R

is gas constant (8.314 J·mol⁻¹·K⁻¹), t is time between measurements (h), and w is fruit weight (kg).

Ethylene Measurement for Enzyme Assays

For in vitro ACC oxidase assays or ACC quantification protocols where ethylene is liberated chemically, a

modified GC method is used with smaller headspace volumes (20 mL GC vials) and reduced sample

injection volumes (3 mL). In these applications, the initial ethylene concentration is assumed to be zero, and

only a single end-point measurement is required after the reaction is complete.

Biological Applications and Method Validation

Fruit Ripening Studies

Ethylene biosynthesis metabolite analysis has been extensively applied to study climacteric and non-

climacteric fruit ripening. In tomato, a classic climacteric fruit, the transition from system I

(autoinhibitory) to system II (autocatalytic) ethylene production involves differential expression of specific

ACS and ACO genes. The protocols described here have been validated for apple and tomato fruits, showing

consistent performance across different ripening stages.

For non-climacteric fruits like grapevine, where ethylene production is more subtle, the sensitivity of

modern methods is particularly important. Recent research has demonstrated that ethylene plays a crucial

role in grape berry ripening, affecting anthocyanin accumulation, sugar metabolism, and organic acid
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degradation. Exogenous ethylene treatment at pre-veraison strongly promotes coloring and anthocyanin

accumulation by upregulating genes involved in anthocyanin biosynthesis, while ethylene inhibitors delay

these processes.

Stress Response Studies

The ethylene biosynthesis pathway is activated in response to various environmental stresses, making

metabolite analysis essential for understanding plant stress responses. The UPLC-MS/MS method has been

successfully applied to study ACC and MACC dynamics in Arabidopsis under salt stress, wounding, and

submergence, showing significant increases in both metabolites under these conditions.

Pharmacological and genetic suppression of ACC synthesis results in decreased ACC and MACC content,

while induction leads to elevated levels, confirming the method's biological relevance. The ability to quantify

multiple ACC conjugates simultaneously provides new insights into the role of these metabolites in stress

adaptation and the potential ethylene-independent signaling functions of ACC.

Table 4: Application Examples of Ethylene Biosynthesis Metabolite Analysis

Research Area Key Findings Optimal Method

Fruit Ripening System I to system II transition in tomato,

role in non-climacteric fruits

Updated traditional protocol or

UPLC-MS/MS

Stress
Responses

ACC and MACC increase under salt,

wounding, submergence

UPLC-MS/MS for sensitivity and

multiple metabolites

ACC Signaling Ethylene-independent roles in root

development, pollen tube guidance

UPLC-MS/MS with minimal sample

requirement

Hormonal
Crosstalk

Interaction between ethylene and auxin,

ABA, jasmonate

Comprehensive profiling with

UPLC-MS/MS

Visual Overviews
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Ethylene Biosynthesis and Signaling Pathway

Methionine SAM
SAM synthetase
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ACS enzyme

Ethylene

ACO enzyme
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Transcriptional regulation

Click to download full resolution via product page

Diagram 1: Ethylene Biosynthesis and Metabolic Pathway. The pathway shows the conversion of methionine

to ethylene with ACC as the key intermediate, which can be directed toward ethylene production or

conjugation to MACC. ACS = 1-aminocyclopropane-1-carboxylate synthase; ACO = 1-aminocyclopropane-

1-carboxylate oxidase.

UPLC-MS/MS Analytical Workflow
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Plant Tissue (10 mg)

Homogenize in LN2

Extract with ACN +
[²H₄]ACC IS

Centrifuge
15,000 × g, 10 min

Combine supernatants

Dry under vacuum

LLME purification
with ethyl acetate

Reconstitute in
80% ACN

Repeat LLME

after phase separation

UPLC MS/MS
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UPLC-MS/MS
Analysis

Data Analysis

Click to download full resolution via product page

Diagram 2: UPLC-MS/MS Workflow for ACC Analysis. The diagram illustrates the complete sample

preparation and analysis procedure, highlighting the key steps including liquid-liquid micro-extraction

(LLME) purification and stable isotope-labeled internal standard (IS) addition for accurate quantification.

Conclusion

The methodologies presented here provide researchers with a comprehensive toolkit for analyzing ethylene

biosynthesis metabolites, from established chemical methods to cutting-edge UPLC-MS/MS approaches.

The updated traditional protocols offer accessibility and cost-effectiveness while the modern mass

spectrometry-based methods deliver superior sensitivity and specificity for investigating the expanding

roles of ACC and its conjugates in plant biology.

These protocols have been biologically validated in multiple plant systems and are suitable for studying

various physiological processes including fruit ripening, stress responses, and developmental regulation. The

continued refinement of these methods, particularly in addressing matrix effects and enabling high-

throughput analysis, will further accelerate research into the complex regulation of ethylene biosynthesis and

the ethylene-independent functions of its pathway metabolites.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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